molecular formula C8H15ClO2 B13204094 3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane

3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane

Cat. No.: B13204094
M. Wt: 178.65 g/mol
InChI Key: OCTAGUWIFKDRCN-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane is an organic compound that belongs to the class of oxolanes. Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers with various substituents. This particular compound features chloromethyl and methoxymethyl groups attached to the oxolane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane can be achieved through several methods:

    Starting from 2-methyloxolane: The compound can be synthesized by chloromethylation of 2-methyloxolane using formaldehyde and hydrochloric acid under acidic conditions.

    Methoxymethylation: The methoxymethyl group can be introduced by reacting the chloromethylated oxolane with methanol in the presence of a base such as sodium methoxide.

Industrial Production Methods

Industrial production methods would likely involve continuous flow processes to ensure high yield and purity. These methods would optimize reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Various substituted oxolanes depending on the nucleophile used.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl-substituted oxolanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Could be explored for pharmaceutical applications due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane would depend on its specific application. Generally, the compound could interact with molecular targets through its reactive functional groups, leading to various biochemical pathways and effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-2-methyloxolane: Lacks the methoxymethyl group.

    3-(Methoxymethyl)-2-methyloxolane: Lacks the chloromethyl group.

    2-Methyloxolane: Lacks both chloromethyl and methoxymethyl groups.

Uniqueness

3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane is unique due to the presence of both chloromethyl and methoxymethyl groups, which provide diverse reactivity and potential for various applications.

Properties

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

3-(chloromethyl)-3-(methoxymethyl)-2-methyloxolane

InChI

InChI=1S/C8H15ClO2/c1-7-8(5-9,6-10-2)3-4-11-7/h7H,3-6H2,1-2H3

InChI Key

OCTAGUWIFKDRCN-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)(COC)CCl

Origin of Product

United States

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